2-amino-1-(2H-1,3-benzodioxol-5-yl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-1-(2H-1,3-benzodioxol-5-yl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with a unique structure that includes a benzodioxole moiety, a pyrroloquinoxaline core, and an ethoxypropyl side chain
Preparation Methods
The synthesis of 2-amino-1-(2H-1,3-benzodioxol-5-yl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by cyclizing catechol with dichloromethane under basic conditions.
Synthesis of the Pyrroloquinoxaline Core: This involves the reaction of appropriate starting materials under specific conditions to form the pyrroloquinoxaline structure.
Attachment of the Ethoxypropyl Side Chain: This step involves the reaction of the intermediate with 3-ethoxypropylamine under suitable conditions to form the final product.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-amino-1-(2H-1,3-benzodioxol-5-yl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the benzodioxole moiety.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-amino-1-(2H-1,3-benzodioxol-5-yl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe or tool in biological studies to understand various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism by which 2-amino-1-(2H-1,3-benzodioxol-5-yl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-amino-1-(2H-1,3-benzodioxol-5-yl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide include:
- 1-(1,3-Benzodioxol-5-yl)-2-[(2-methyl-2-propanyl)amino]-1-propanone
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- 2-(1,3-Benzodioxol-5-yl)ethanamine
These compounds share structural similarities but differ in their functional groups and side chains, which can lead to different chemical properties and applications
Properties
IUPAC Name |
2-amino-1-(1,3-benzodioxol-5-yl)-N-(3-ethoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-2-30-11-5-10-25-23(29)19-20-22(27-16-7-4-3-6-15(16)26-20)28(21(19)24)14-8-9-17-18(12-14)32-13-31-17/h3-4,6-9,12H,2,5,10-11,13,24H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRXWXQHMVZXJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC5=C(C=C4)OCO5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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